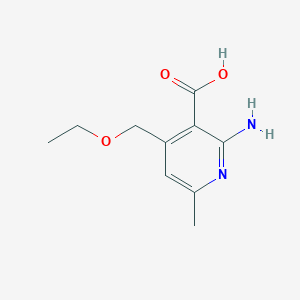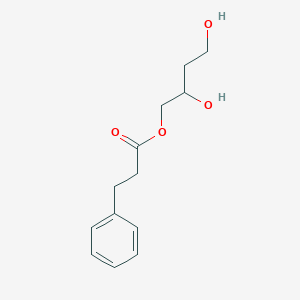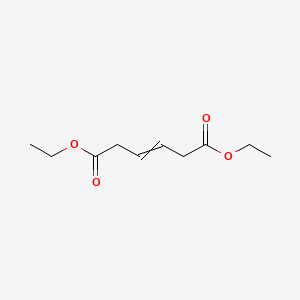
Nickel--vanadium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel–vanadium (1/1) is a compound consisting of equal parts nickel and vanadium. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. Nickel and vanadium are both transition metals, and their combination results in a material that exhibits enhanced catalytic, electrochemical, and mechanical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel–vanadium (1/1) can be synthesized through various methods, including co-precipitation, sol-gel processes, and chemical vapor deposition. One common method involves the reduction of nickel and vanadium salts in an aqueous solution, followed by precipitation and calcination. The reaction conditions typically include controlled temperature and pH to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, nickel–vanadium (1/1) is often produced using high-temperature reduction processes. This involves the reduction of nickel and vanadium oxides in a hydrogen atmosphere at temperatures exceeding 1000°C. The resulting product is then cooled and ground to the desired particle size.
Análisis De Reacciones Químicas
Types of Reactions
Nickel–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of nickel and vanadium, which can vary depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Nickel–vanadium (1/1) can be oxidized using oxygen or air at elevated temperatures. This reaction typically forms nickel and vanadium oxides.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents, such as sodium borohydride, to produce the metallic form of the compound.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often using halogens or other reactive species.
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and halides of nickel and vanadium. For example, oxidation can produce nickel oxide and vanadium pentoxide, while reduction can yield metallic nickel and vanadium.
Aplicaciones Científicas De Investigación
Nickel–vanadium (1/1) has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation, due to its high catalytic activity and stability.
Electrochemical Applications: The compound is employed in the development of advanced electrode materials for batteries and supercapacitors, owing to its excellent electrochemical properties.
Biomedical Research: Nickel–vanadium (1/1) is studied for its potential use in medical devices and implants, as it exhibits good biocompatibility and mechanical strength.
Material Science: The compound is used in the synthesis of advanced materials, such as alloys and composites, which require enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which nickel–vanadium (1/1) exerts its effects is primarily related to its ability to undergo redox reactions. The compound can easily switch between different oxidation states, facilitating electron transfer processes. This property is particularly important in catalytic and electrochemical applications, where efficient electron transfer is crucial. Additionally, the presence of both nickel and vanadium in the compound allows for synergistic interactions that enhance its overall performance.
Comparación Con Compuestos Similares
Nickel–vanadium (1/1) can be compared to other similar compounds, such as nickel–iron and vanadium–iron alloys. While these compounds share some properties, nickel–vanadium (1/1) is unique in its ability to combine the catalytic and electrochemical properties of both nickel and vanadium. This makes it particularly valuable in applications that require high catalytic activity and stability.
List of Similar Compounds
- Nickel–iron (1/1)
- Vanadium–iron (1/1)
- Nickel–cobalt (1/1)
- Vanadium–cobalt (1/1)
Propiedades
Número CAS |
685830-44-8 |
|---|---|
Fórmula molecular |
NiV |
Peso molecular |
109.635 g/mol |
Nombre IUPAC |
nickel;vanadium |
InChI |
InChI=1S/Ni.V |
Clave InChI |
HBVFXTAPOLSOPB-UHFFFAOYSA-N |
SMILES canónico |
[V].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)

![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)



